2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Description
2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound consists of a 1,2,3-triazole ring, a furan ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O2/c1-9-13(15-19-18-14(23-15)12-7-4-8-22-12)17-20-21(9)11-6-3-2-5-10(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTOONQYOIPRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,2,3-triazole ring: The reaction between 2-chlorobenzyl azide and propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions forms the 1,2,3-triazole ring.
Formation of oxadiazole ring: The intermediate product is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Formation of furan ring: The final step involves the cyclization of the intermediate with furfural under acidic conditions to form the furan ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts.
Chemical Reactions Analysis
2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral, antibacterial, and antifungal agent due to its ability to inhibit various enzymes and proteins.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
2-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds also contain a 1,2,3-triazole ring and exhibit similar biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds share the chlorophenyl group and have shown antiviral and antibacterial properties.
Phenylboronic pinacol esters: Although structurally different, these compounds are used in similar applications, such as drug design and materials science.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which contribute to its diverse reactivity and wide range of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
